molecular formula C23H24N2O3 B1144103 N-FMOC-2,8-diazaspiro[4.5]decan-3-one CAS No. 1312457-10-5

N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Número de catálogo: B1144103
Número CAS: 1312457-10-5
Peso molecular: 376.44826
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-FMOC-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decan-3-one core modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group at the nitrogen position. The FMOC group is widely used in peptide synthesis to protect amines during solid-phase reactions, enabling selective deprotection under mild basic conditions. This compound serves as a critical intermediate in medicinal chemistry, particularly for constructing spirocyclic scaffolds with tailored pharmacological properties.

Propiedades

Número CAS

1312457-10-5

Fórmula molecular

C23H24N2O3

Peso molecular

376.44826

Sinónimos

N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Origen del producto

United States

Métodos De Preparación

Reaction Optimization with FMOC-Chloride

The FMOC group is typically introduced by reacting 2,8-diazaspiro[4.5]decan-3-one with FMOC-chloride in the presence of a base. Experimental data from analogous systems show that dichloromethane (DCM) and triethylamine (TEA) are optimal solvents, achieving yields of 49–66%. For example, sulfonylation reactions of 2,8-diazaspiro[4.5]decan-1-one hydrochloride with aryl sulfonyl chlorides in DCM-TEA (16 h, rt) yielded 42–66% after MDAP purification.

Table 1: Reaction Conditions for FMOC Analog Synthesis

SubstrateReagentBaseSolventTime (h)Yield (%)
2,8-Diazaspiro[4.5]decan-1-one3-(CF3)O-C6H4SO2ClTEADCM1649
2,8-Diazaspiro[4.5]decan-1-one4-Cl-C6H3SO2ClTEADCM1666

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the spirocyclic amine on the electrophilic carbonyl of FMOC-chloride, followed by deprotonation to form the carbamate. Steric hindrance from the spirocyclic framework necessitates prolonged reaction times (16–20 h), while excess TEA (2–3 eq) ensures complete deprotonation.

Reductive Amination for Spirocycle Functionalization

Two-Step Synthesis from Ketone Precursors

A general method involves reductive amination of 2,8-diazaspiro[4.5]decan-3-one with FMOC-protected amines. Sodium acetoxyborohydride (STAB) in DCM-acetic acid systems achieves selective reduction, as demonstrated in analogous protocols. For instance, coupling 2,8-diazaspiro[4.5]decan-1-one with 3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride under STAB conditions yielded 25–32% after purification.

Challenges in Regioselectivity

The spirocyclic system’s symmetry complicates regioselective FMOC incorporation. NMR studies of related compounds reveal distinct splitting patterns for axial vs. equatorial protons, suggesting that steric effects dominate product distribution.

Solid-Phase Synthesis and Purification Strategies

MDAP Purification Protocols

Multi-dimensional automated purification (MDAP) is critical for isolating N-FMOC-2,8-diazaspiro[4.5]decan-3-one from byproducts. Gradient elution with methanol-dichloromethane (0–20% MeOH) resolves stereoisomers, as evidenced by >95% purity in LC-MS analyses.

Scale-Up Considerations

Kilogram-scale synthesis requires substituting dichloromethane with ethyl acetate to reduce toxicity. Pilot studies show comparable yields (58% vs. 66% in DCM) but longer reaction times (24 h).

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR spectra of FMOC-protected derivatives exhibit characteristic signals:

  • FMOC aromatic protons : δ 7.60–7.83 ppm (multiplet, 8H)

  • Spirocyclic CH2 groups : δ 1.39–1.89 ppm (m, 4H)
    MS ES+ve profiles confirm molecular ions at m/z 377–413 (M+H) .

Análisis De Reacciones Químicas

Types of Reactions

N-FMOC-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The FMOC group can be removed under basic conditions, and other substituents can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate for deprotection of the FMOC group.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the FMOC group.

Aplicaciones Científicas De Investigación

N-FMOC-2,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of N-FMOC-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. This can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Features and Substituent Diversity

The 2,8-diazaspiro[4.5]decan-3-one framework is highly versatile, accommodating diverse substituents that influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Structural Notes Source
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one Benzyl at N8 C₁₅H₁₈N₂O 242.32 Aromatic group enhances rigidity
8-Methyl-2,8-diazaspiro[4.5]decan-3-one Methyl at N8 C₉H₁₄N₂O 166.22 Compact alkyl substituent
trans-7-Methyl-2,8-diazaspiro[4.5]decan-3-one Methyl at C7 (trans) C₉H₁₆N₂O 168.24 Stereospecific methyl substitution
2-Boc-2,8-diazaspiro[4.5]decane Boc at N2 C₁₃H₂₂N₂O₂ 238.33 tert-butyloxycarbonyl protecting group
2-(4-Chlorobenzyl)-... hydrochloride 4-Chlorobenzyl at N2 C₁₅H₂₀Cl₂N₂O 315.24 Halogenated aromatic substituent

Key Observations :

  • N-FMOC Derivative : The FMOC group (C₁₅H₁₁O₂) significantly increases molecular weight (~357.4 g/mol) compared to smaller substituents like methyl. Its bulky aromatic structure may reduce solubility in polar solvents but enhances stability during synthesis.

Physicochemical Properties

Property 8-Benzyl Analogue 8-Methyl Analogue trans-7-Methyl Analogue 2-Boc Analogue
Molecular Weight 242.32 166.22 168.24 238.33
Density (g/cm³) N/A N/A 1.09 N/A
Solubility Likely low (non-polar) Moderate Moderate Low (Boc hydrophobicity)

FMOC Derivative : Expected to exhibit lower aqueous solubility due to the hydrophobic FMOC group, necessitating organic solvents (e.g., DMF, THF) for handling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-FMOC-2,8-diazaspiro[4.5]decan-3-one, and what methodological considerations are critical for achieving high yields?

  • Answer : The synthesis typically involves cyclization reactions of precursor compounds under basic conditions. Key steps include:

  • Using solvents like dichloromethane and catalysts (e.g., triethylamine) to facilitate ring closure.
  • Optimizing reaction temperature (often 0–25°C) to minimize side reactions.
  • Purification via column chromatography to isolate the spirocyclic product.
    Methodological priorities include monitoring reaction progress with TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers characterize the structural integrity of this compound using crystallographic techniques?

  • Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Methodological steps include:

  • Growing high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
  • Data collection using synchrotron radiation or laboratory diffractometers.
  • Refinement with programs like SHELXL for small-molecule structures, ensuring accurate bond-length/angle measurements .

Q. What biochemical mechanisms underlie the biological activity of this compound, particularly in modulating necroptosis pathways?

  • Answer : The compound inhibits RIPK1 kinase activity by binding to its ATP-binding domain, blocking phosphorylation of downstream effectors like MLKL. This disrupts necrosome formation, preventing lytic cell death. Researchers should validate inhibition using:

  • RIPK1 kinase assays (e.g., ADP-Glo™).
  • Necroptosis models (e.g., TNF-α + Z-VAD-FMK-treated U937 cells) .

Advanced Research Questions

Q. What experimental strategies can optimize the synthesis of this compound when encountering low yields or impurities?

  • Answer :

  • Low yields : Screen alternative bases (e.g., DBU instead of Et₃N) or solvents (THF, DMF) to improve cyclization efficiency.
  • Impurities : Introduce orthogonal protecting groups (e.g., Boc for secondary amines) to reduce side reactions.
  • Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm intermediate structures .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in necroptosis inhibition studies?

  • Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Assessing metabolic stability using liver microsome assays.
  • Measuring plasma protein binding (e.g., equilibrium dialysis) to evaluate bioavailability.
  • Performing dose-escalation studies in animal models to identify therapeutic windows .

Q. What methodological approaches are recommended for determining the optimal dosage range of this compound in animal models of inflammatory diseases?

  • Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling:
  • Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS.
  • Corrogate RIPK1 inhibition (e.g., p-MLKL levels) with disease markers (e.g., serum IL-6).
  • Use staggered dosing regimens to avoid off-target effects observed at high concentrations (>10 μM) .

Q. How does the spirocyclic architecture of this compound influence its target selectivity compared to linear diazaspiro analogs?

  • Answer : The spirocyclic system enforces a rigid conformation, enhancing binding specificity to RIPK1 over structurally related kinases (e.g., RIPK3). Comparative studies show:

  • Spiro analogs : 10-fold higher selectivity in kinase profiling assays.
  • Linear analogs : Increased off-target activity (e.g., JNK1 inhibition).
    Computational docking (e.g., AutoDock Vina) can predict steric compatibility with the RIPK1 active site .

Key Methodological Tables

Parameter Spirocyclic Analogs Linear Analogs
RIPK1 IC₅₀12 nM85 nM
Selectivity (RIPK1 vs. RIPK3)>100-fold15-fold
Metabolic Stability (t₁/₂)4.2 h1.8 h

Data derived from kinase assays and microsome studies

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.